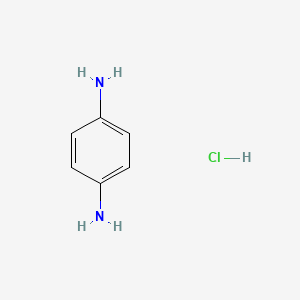

p-Phenylenediamine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

benzene-1,4-diamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2.ClH/c7-5-1-2-6(8)4-3-5;/h1-4H,7-8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCIURFJELJKSNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

106-50-3 (Parent) | |

| Record name | p-Phenylenediamine, monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000540249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50968823 | |

| Record name | p-Phenylenediamine, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50968823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55972-71-9, 624-18-0, 540-24-9 | |

| Record name | p-Phenylenediamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55972-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Phenylenediamine, dihydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=624-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Phenylenediamine, monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000540249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Phenylenediamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055972719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fourrine DS | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112725 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Phenylenediamine, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50968823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-phenylenediamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.460 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Routes for p-Phenylenediamine (B122844) Hydrochloride

p-Phenylenediamine (PPD), or benzene-1,4-diamine, is a crucial industrial chemical primarily produced through several established synthetic pathways. wikipedia.org The hydrochloride salt is typically formed by treating the p-phenylenediamine base with hydrochloric acid. The principal manufacturing routes involve the chemical modification of aniline (B41778) derivatives and substituted benzenes.

The most common and industrially significant method for synthesizing p-phenylenediamine is the reduction of p-nitroaniline (PNA). wikipedia.orgstackexchange.com This process centers on the conversion of the nitro group (-NO₂) to an amino group (-NH₂). This transformation can be achieved through various reduction techniques, including catalytic hydrogenation and chemical reduction.

Catalytic hydrogenation is a widely employed green and efficient method. researchgate.net This process involves reacting p-nitroaniline with hydrogen gas in the presence of a metal catalyst. google.com Commonly used catalysts include Raney Nickel, palladium on carbon (Pd/C), and platinum on carbon (Pt/C). researchgate.netgoogle.com The reaction is often carried out in a solvent. While various solvents can be used, water is considered a green solvent option. researchgate.net The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve high conversion rates and yields. researchgate.netgoogle.com For instance, using a Raney Ni catalyst in water, a 100% conversion of p-nitroaniline with a 98.9% yield of p-phenylenediamine has been reported under optimized conditions. researchgate.net Another approach involves using a palladium-carbon catalyst in a mixed solvent system of alcohol (like methanol) and water, which can also result in high purity and yield. google.com

Historically, chemical reduction methods have also been used. A classic laboratory-scale synthesis involves the reduction of p-nitroaniline using iron powder in the presence of hydrochloric acid. prepchem.com The reaction is typically performed in water, and the completion of the reaction is indicated by the disappearance of the yellow color of the nitroaniline. prepchem.com Other reducing agents, such as tin granules in hydrochloric acid, can also be employed to convert p-nitroaniline to p-phenylenediamine. sciencemadness.org Nanomaterial-based catalysts, utilizing agents like sodium borohydride (B1222165) (NaBH₄) as the reductant, have also been explored for the effective conversion of 4-nitroaniline (B120555) to p-phenylenediamine, a process that is thermodynamically favorable but requires a catalyst to overcome the kinetic barrier. rsc.orgresearchgate.netresearchgate.net

| Reducing System | Catalyst | Solvent | Temperature | Pressure | Yield | Reference |

|---|---|---|---|---|---|---|

| Hydrogenation | Raney Ni | Water | 50°C | 3.0 MPa | 98.9% | researchgate.net |

| Hydrogenation | Pd/C or Pt/C | Polar Solvent/Alcohol | - | - | High Purity | google.com |

| Hydrogenation | Palladium-carbon | Methanol (B129727)/Water | 100°C | - | 99.2% | google.com |

| Chemical Reduction | Iron Powder / HCl | Water | 95°C | Atmospheric | ~80% | prepchem.com |

| Chemical Reduction | Tin Granules / HCl | - | Cooled (Ice) | Atmospheric | - | sciencemadness.org |

Another significant pathway to p-phenylenediamine involves the amination of appropriately substituted benzene (B151609) rings. This typically means replacing leaving groups on a benzene ring with amino groups.

One route starts with 1,4-dichlorobenzene. This compound can be converted to p-phenylenediamine through reaction with ammonia (B1221849), typically in the form of aqueous ammonium (B1175870) hydroxide. stackexchange.com This nucleophilic aromatic substitution requires a catalyst, such as copper(I) chloride, and is performed under high temperature (over 200 °C) and pressure in a sealed reactor. stackexchange.com

A similar principle is applied in a multi-step process starting from chlorobenzene. stackexchange.com Chlorobenzene is first nitrated to produce a mixture of 2-nitrochlorobenzene and 4-nitrochlorobenzene. The desired para-isomer is separated and then reacted with an excess of aqueous ammonia at high temperature (e.g., 175 °C) and pressure (e.g., 42 bar) to yield 4-nitroaniline, which is then reduced as described previously. stackexchange.com

Amination can also be performed on hydroxyl-substituted benzenes. A process exists for the preparation of 1,4-phenylenediamine from 1,4-dihydroxybenzene (hydroquinone). google.com This amination is conducted at high temperatures (300°C to 450°C) and pressures (up to 3000 psig) in the presence of an aminating agent like ammonia and an acidic alumina (B75360) catalyst. google.com The reaction proceeds through a p-aminophenol intermediate. google.com

Electrochemical methods are primarily investigated for the synthesis of poly(p-phenylenediamine) films rather than for the bulk production of the p-phenylenediamine monomer. researchgate.netresearchgate.net The process typically involves the anodic electropolymerization of the monomer onto an electrode surface, such as gold, platinum, or indium tin oxide (ITO). researchgate.netmdpi.com During this process, the p-phenylenediamine monomer is oxidized to form radical cations, which then couple to form polymer chains on the electrode surface. iaea.org

While electrochemical reduction of dinitrobenzene to diamines is a known process, detailed research findings focusing specifically on the electrochemical synthesis of p-phenylenediamine hydrochloride from precursors like p-nitroaniline are less common in the provided literature compared to electropolymerization studies. The existing literature on the electrochemistry of p-phenylenediamine is more focused on its use in creating modified electrodes for analytical sensors or studying the properties of the resulting polymer films. researchgate.netiaea.orgnih.gov For example, a glassy carbon electrode can be functionalized by covalently binding p-phenylenediamine via electrochemical oxidation. iaea.org

Synthesis of p-Phenylenediamine Derivatives

p-Phenylenediamine serves as a versatile precursor for the synthesis of a wide range of derivatives with specific functionalities for various applications, from analytical chemistry to materials science.

Due to its use in products like hair dyes, sensitive analytical methods are required for the detection and quantification of p-phenylenediamine. rsc.orgscirp.org Derivatization is a common strategy to enhance its detectability by techniques such as chromatography and electrochemical sensors. scirp.orgrsc.org This involves reacting p-phenylenediamine with a reagent to form a more stable or easily detectable compound.

One method involves converting p-phenylenediamine into a stable imine derivative by reacting it with an aldehyde, such as benzaldehyde (B42025). nih.gov The resulting imine is less thermolabile and can be readily analyzed by gas chromatography-mass spectrometry (GC-MS). scirp.orgnih.gov For quantification, an internal standard like N-benzylidene-4-methylbenzene-amine can be used. nih.gov

For fluorescence-based detection, p-phenylenediamine can be reacted with a fluorescent reagent. For example, 5-(4,6-dichlorotriazinyl) amino fluorescein (B123965) (DTAF) undergoes a nucleophilic substitution reaction with p-phenylenediamine, attaching a highly fluorescent tag that allows for sensitive detection using techniques like micellar electrokinetic chromatography (MEKC). rsc.org Another approach for GC-MS analysis involves derivatization with trifluoroacetic acid (TFA). rsc.org

Electrochemical sensors also benefit from derivatization or the use of specific nanomaterials to enhance selectivity and sensitivity. Ratiometric electrochemical sensors using nitrogen-doped MOF-derived carbon nanomaterials have been developed for the determination of p-phenylenediamine, achieving low detection limits. nih.gov

| Derivatizing Agent/Method | Analytical Technique | Purpose | Detection Limit (LOD) | Reference |

|---|---|---|---|---|

| Benzaldehyde | GC-MS | Forms a stable imine derivative | - | nih.gov |

| Trifluoroacetic acid (TFA) | GC-MS | Improves analysis in biological fluids | 0.1 pg | rsc.org |

| DTAF | Micellar Electrokinetic Chromatography (MEKC) | Fluorescent tagging for improved sensitivity | - | rsc.org |

| N-CoNi/C Nanomaterial | Differential Pulse Voltammetry | Ratiometric electrochemical sensing | 0.091 µM | nih.gov |

p-Phenylenediamine and its oligomers are valuable electron-donor units in the synthesis of donor-acceptor (D-A) type functional materials with specific electronic and optical properties. acs.orgnih.gov These materials are of interest for applications in electronics due to their potentially small HOMO-LUMO gaps. acs.org

A key strategy involves the synthesis of p-phenylenediamine derivatives bearing fused heterocyclic electron-acceptor units, such as benzothiadiazole (BT) or quinoxaline (B1680401) (QX). acs.orgnih.gov These derivatives can be prepared through palladium-catalyzed amination reactions (e.g., Buchwald-Hartwig amination). acs.org For example, reacting 4,7-dibromo-2,1,3-benzothiadiazole (B82695) with aniline or N-phenyl-1,4-phenylenediamine using a palladium catalyst and a phosphine (B1218219) ligand like DPEphos affords the desired D-A-D type structures. acs.org

The electronic properties of these derivatives are highly dependent on the structure, including the nature of the acceptor unit and the length of the aniline oligomer chain. acs.orgnih.gov Another approach involves synthesizing charge-transfer complexes, where p-phenylenediamine acts as an electron donor interacting with a π-acceptor molecule like 3,5-dinitrobenzoic acid. nih.gov Furthermore, p-phenylenediamine derivatives are used as precursors for advanced polymers. nih.govtandfonline.comresearchgate.net For example, oxidative polymerization of p-phenylenediamine and its methylated derivatives using an oxidant like ammonium persulfate can produce polymers with interesting thermal and structural properties. tandfonline.comresearchgate.nettandfonline.com

Preparation of Pyrrolidyl Group Derivatives

The synthesis of p-phenylenediamine derivatives incorporating a pyrrolidyl group can be achieved through multi-step chemical processes. A common strategy involves the initial preparation of a nitro-substituted precursor, which is subsequently reduced to form the desired amino-substituted phenylenediamine core.

One patented method describes the synthesis of N-(4-aminophenyl)pyrrolidine from p-phenylenediamine dihydrochloride (B599025). In this process, p-phenylenediamine dihydrochloride is heated with dichlorobenzene. After cooling, the crystallized starting material is filtered off, and the remaining filtrate is distilled to yield the N-(p-aminophenyl)pyrrolidine product. electrochemsci.org

Another approach involves the hydrogenation of a nitro-substituted phenylpyrrolidine compound. For instance, a derivative can be dissolved in a solvent like ethanol (B145695) and hydrogenated under pressure in the presence of a palladium on charcoal catalyst. After the reaction is complete, the catalyst is filtered off, and the final product is isolated in the form of its hydrochloride salt, achieving high yields. elsevierpure.com

Table 1: Example of a Hydrogenation Step for a Pyrrolidyl Derivative

| Precursor | Catalyst | Solvent | Pressure | Product | Yield |

| Pyrrolidyl-substituted nitrophenyl derivative | Palladium on charcoal | Ethanol | 8-10 bar | Pyrrolidyl-substituted para-phenylenediamine hydrochloride | 82-86% elsevierpure.com |

Fabrication of Coupled Compounds (e.g., Coumarin (B35378) Derivatives)

The fabrication of compounds coupling p-phenylenediamine with other molecules, such as coumarins, often utilizes diazo coupling reactions. This process generally involves two main stages: the diazotization of the primary aromatic amine followed by a coupling reaction with a suitable partner. nih.gov

First, this compound is converted into a diazonium salt. This is typically achieved by reacting it with a source of nitrous acid, such as sodium nitrite, in a strongly acidic solution at low temperatures (0–5 °C). electrochemsci.orgnih.gov The resulting diazonium salt is a highly reactive intermediate.

In the second stage, this diazonium salt solution is added to a solution containing a coumarin derivative, such as 4-hydroxycoumarin, which acts as the coupling component. electrochemsci.org The reaction is carefully controlled, often by adjusting the pH to be basic, to facilitate the electrophilic substitution onto the activated coumarin ring. upb.ro This results in the formation of an azo compound, where the p-phenylene and coumarin moieties are linked by an -N=N- group, yielding a colored azo dye. upb.roijrbat.in

Table 2: General Conditions for Azo Coupling of Diazotized Amines with Coumarin

| Step | Reagents | Temperature | pH | Outcome |

| Diazotization | Aromatic Amine, NaNO₂, HCl | 0–5 °C nih.gov | Strongly Acidic nih.gov | Formation of Diazonium Salt |

| Coupling | Diazonium Salt, Coumarin Derivative, NaOH/Na₂CO₃ | 0–9 °C upb.ro | Basic (8.5-9) upb.ro | Formation of Azo-Coumarin Dye |

Advanced Synthetic Strategies and Catalysis

Beyond the synthesis of discrete molecules, this compound is a key monomer in the production of advanced polymers. Its polymerization and copolymerization are often facilitated by specific catalytic systems to control the reaction and enhance the properties of the resulting materials.

Chemical Co-polymerization Techniques

Chemical oxidative polymerization is a primary technique for synthesizing polymers and copolymers of p-phenylenediamine. In this method, the monomer, often in the form of p-phenylenediamine dihydrochloride, is polymerized in an aqueous solution using a chemical oxidant. cas.org A common oxidant used for this purpose is ammonium persulfate ((NH₄)₂S₂O₈). nih.govcas.org

Copolymerization involves introducing a second, different monomer to be incorporated into the polymer chain alongside p-phenylenediamine. This approach is used to modify the properties of the final polymer, such as solubility or conductivity. For example, p-phenylenediamine can be copolymerized with aniline to produce p-phenylenediamine-aniline (P(ANI-PDA)) copolymers. The process involves dissolving both monomers in an acidic medium, like hydrochloric acid, and then initiating polymerization with an oxidant. Similarly, copolymers with substituted toluidines have also been synthesized using potassium dichromate as the oxidant. The resulting copolymer often exhibits properties that are intermediate between those of the two corresponding homopolymers.

Role of Co-catalysts in Polymerization

In the oxidative polymerization of p-phenylenediamine, co-catalysts can be employed to improve reaction efficiency and influence the characteristics of the resulting polymer. While protic acids are typically used, certain metal salts have been shown to act as effective co-catalysts. nih.govnih.gov

One notable example is the use of aluminium triflate (Al(OTf)₃) in conjunction with ammonium persulfate as the primary oxidant. nih.govnih.govupb.ro Studies have demonstrated that the addition of Al(OTf)₃ to the polymerization reaction can significantly enhance the yield of the resulting poly(p-phenylenediamine) (P(pPD)) and its derivatives. nih.govnih.gov This co-catalyst system has been found to affect the molecular weight of the polymers differently than reactions that rely solely on protic acids. nih.govnih.gov The use of Al(OTf)₃ represents a novel approach to synthesizing these polymers, offering improved yields under various experimental conditions. nih.gov

Table 3: Effect of Aluminium Triflate Co-catalyst on Polymerization Yield

| Monomer | Oxidant System | Solvent | Yield | Reference |

| p-phenylenediamine (pPD) | (NH₄)₂S₂O₈ | HCl | Lower Yield | nih.govnih.gov |

| p-phenylenediamine (pPD) | (NH₄)₂S₂O₈ + Al(OTf)₃ | Water | Higher Yield | nih.govnih.gov |

| 2,5-dimethyl-p-phenylenediamine | (NH₄)₂S₂O₈ | Water | Lower Yield | nih.govnih.gov |

| 2,5-dimethyl-p-phenylenediamine | (NH₄)₂S₂O₈ + Al(OTf)₃ | Water | Improved Yield | nih.govupb.ro |

Advanced Analytical Characterization Techniques

Spectroscopic Methods for Structural and Compositional Analysis

Spectroscopic techniques are pivotal in the characterization of p-phenylenediamine (B122844) hydrochloride, each offering unique information about its molecular structure and composition.

Fourier Transform Infrared Spectroscopy (FTIR)

Fourier Transform Infrared (FTIR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of p-phenylenediamine (PPD) reveals distinct peaks corresponding to specific vibrational modes. In PPD, sharp bands observed at 3498 and 3450 cm⁻¹ are attributed to the asymmetric and symmetric N-H stretching modes of the primary amine (NH₂) group, respectively. researchgate.net The presence of a primary aromatic amine group is further confirmed by the appearance of these bands at 3463 and 3420 cm⁻¹ in related coordination polymers. researchgate.net A strong absorption band near 1605 cm⁻¹ is due to the N-H bending mode of the NH₂ group. researchgate.net Additionally, a weaker band around 3203 cm⁻¹ is identified as a Fermi resonance band, arising from the interaction between the overtone of the 1605 cm⁻¹ band and the symmetric N-H stretching band. researchgate.net Other significant assignments include the C-N aromatic stretching at 1276 cm⁻¹, C-H aromatic stretching at 3038 cm⁻¹, C-H aromatic deformation at 835 cm⁻¹, and C=C aromatic stretching at 1502 cm⁻¹. researchgate.net

Table 1: Characteristic FTIR Absorption Bands for p-Phenylenediamine

| Wavenumber (cm⁻¹) | Vibrational Mode | Reference |

| 3498 | Asymmetric N-H Stretch (NH₂) | researchgate.net |

| 3450 | Symmetric N-H Stretch (NH₂) | researchgate.net |

| 3203 | Fermi Resonance (N-H) | researchgate.net |

| 3038 | C-H Aromatic Stretch | researchgate.net |

| 1605 | N-H Bend (NH₂) | researchgate.net |

| 1502 | C=C Aromatic Stretch | researchgate.net |

| 1276 | C-N Aromatic Stretch | researchgate.net |

| 835 | C-H Aromatic Deformation | researchgate.net |

Ultraviolet-Visible Spectroscopy (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of p-phenylenediamine, recorded in dimethyl sulfoxide, displays three intense and narrow absorption bands at 199 nm, 237 nm, and 299 nm. researchgate.net The bands at 199 nm and 237 nm are assigned to the π-π* transitions of the benzenoid rings. researchgate.net The weaker band at 299 nm is attributed to a transition resulting from π-p conjugation involving the unshared electrons of the amino group and the benzenoid ring. researchgate.net In another study using acetonitrile (B52724) as the solvent, absorption maxima were observed at 251 nm. photochemcad.com When measured in an acidic mobile phase (pH ≤ 3), absorption maxima for p-phenylenediamine were reported at 198 nm, 236 nm, and 284 nm. sielc.com

Table 2: UV-Vis Absorption Maxima (λmax) of p-Phenylenediamine in Different Solvents

| Solvent | λmax (nm) | Reference |

| Dimethyl Sulfoxide | 199, 237, 299 | researchgate.net |

| Acetonitrile | 251 | photochemcad.com |

| Acidic Mobile Phase (pH ≤ 3) | 198, 236, 284 | sielc.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of a molecule by probing the magnetic properties of its atomic nuclei. For p-phenylenediamine, ¹H NMR and ¹³C NMR provide detailed information about the hydrogen and carbon environments within the molecule.

In the ¹H NMR spectrum of p-phenylenediamine, distinct signals are observed for the aromatic and amine protons. The aromatic protons typically appear as a singlet at approximately 6.31 ppm, while the amine (NH₂) protons present as a broad signal around 3.37 ppm. researchgate.net

¹³C NMR spectroscopy further characterizes the carbon skeleton. While specific data for p-phenylenediamine hydrochloride was not found in the provided search results, related studies on similar compounds provide expected chemical shift ranges.

Table 3: ¹H NMR Chemical Shifts (δ) for p-Phenylenediamine

| Protons | Chemical Shift (ppm) | Multiplicity | Reference |

| Aromatic (C-H) | 6.31 | Singlet | researchgate.net |

| Amine (N-H) | 3.37 | Broad Signal | researchgate.net |

Mass Spectrometry (MS)

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. This information is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation patterns. Various mass spectrometry techniques, including gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been employed for the analysis of p-phenylenediamine. up.ac.zanih.gov In one method, p-phenylenediamine was derivatized with benzaldehyde (B42025) before GC-MS analysis. nih.gov LC-MS/MS with electrospray positive ionization has also been used for its detection. up.ac.zacncb.ac.cn The mass spectrum of p-phenylenediamine shows a prominent peak at m/z 45. nih.gov

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. In the analysis of a polymer derived from m-phenylenediamine (B132917) (a structural isomer of p-phenylenediamine), the N1s XPS spectrum was deconvoluted into two peaks at 399.5 eV and >400.0 eV, corresponding to amine (–NH–) and doped imine (–NH+·–) nitrogen atoms, respectively. researchgate.net For polyemeraldine hydrochloride, a related polymer, the N1s spectrum showed a peak for imine units at 398.1 eV, which shifted to a higher binding energy upon protonation. nus.edu.sg In another study involving perfluorophenylazide-modified surfaces, N1s peaks were assigned to amine/amide (400.5 eV) and azide (B81097) (402.1 and 405.6 eV) species. nih.gov

X-ray Absorption at Nitrogen K edge (N K XANES)

X-ray Absorption Near Edge Structure (XANES) spectroscopy at the nitrogen K-edge provides information about the local electronic structure and bonding environment of nitrogen atoms. In a study of poly(p-phenylenediamine)-montmorillonite nanocomposites, the N K XANES spectra were analyzed to understand the nature of the nitrogen atoms within the polymer chains. researchgate.net The deconvolution of the experimental spectra revealed the presence of different nitrogen species, which can be related to nitrogen atoms in phenazine-like rings and azo bonds. researchgate.net For intercalated polyaniline, a related conductive polymer, the N K XANES bands were also attributed to nitrogen atoms in phenazine-like rings and azo bonds. researchgate.net

Electron Paramagnetic Resonance (EPR)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used for detecting and characterizing chemical species that have unpaired electrons. libretexts.org For p-Phenylenediamine, EPR is not used to detect the parent compound directly but is invaluable for studying its oxidation mechanisms and the resulting free radical intermediates. nih.gov

The oxidation of p-Phenylenediamine, a critical process in many of its applications, proceeds through one-electron transfer steps, leading to the formation of paramagnetic species. researchgate.netnih.gov The initial oxidation product is the p-phenylenediamine cation radical. nih.gov This radical species can be further oxidized. The process involves the formation of a semiquinonediimine radical cation (SQDI+), which can then be oxidized to a quinonediimine (QDI) species. researchgate.net

EPR spectroscopy allows for the direct detection and characterization of these transient radical intermediates. For instance, studies using fast-flow ESR spectroscopy have successfully identified the N-acetyl-4-aminophenoxyl free radical from the oxidation of p-phenylenediamine metabolites. nih.gov The hyperfine structure observed in the EPR spectrum provides detailed information about the electronic structure of the radical and its interaction with surrounding magnetic nuclei, such as ¹⁴N and ¹H. libretexts.orgyoutube.com This information is critical for understanding the reaction pathways and the nature of the intermediates formed during oxidation processes. nih.govnih.gov

The use of cyclic hydroxylamine (B1172632) spin probes in conjunction with EPR can also be employed to measure reactive oxygen species (ROS) generated during the oxidation of p-Phenylenediamine. nih.govnih.gov These probes react with ROS to form stable nitroxide radicals that are readily quantifiable by EPR, providing insight into the oxidative stress mechanisms associated with p-Phenylenediamine reactions. nih.govnih.gov

Chromatographic Separations and Quantification

Chromatographic techniques are fundamental for separating this compound from complex matrices and for its precise quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominently used methods. scirp.org

HPLC is a widely adopted method for the analysis of p-Phenylenediamine due to its efficiency, precision, and applicability at room temperature, which prevents the degradation of thermally labile compounds. ijpsr.comscirp.org Various HPLC methods have been developed, often employing reverse-phase columns and UV detection.

A common approach involves using a C18 column with a mobile phase consisting of a mixture of an organic solvent, like methanol (B129727) or acetonitrile, and an aqueous buffer. ijpsr.comnih.gov For instance, one validated method uses a Phenomenex C18 column with a mobile phase of methanol and water (70:30 v/v) at a flow rate of 0.55 ml/min, with UV detection at 242 nm. This method reported a retention time of 2.088 minutes. ijpsr.com Another method separates isomers of phenylenediamine using a Primesep 100 mixed-mode column with a mobile phase of acetonitrile and water (40/60) containing 0.1% sulfuric acid, with UV detection at 200 nm. sielc.com

To enhance sensitivity and selectivity, HPLC can be coupled with other detectors, such as a diode array detector (DAD) or an electrochemical detector (ECD). A method using an AQUA C18 column with a mobile phase of acetonitrile and 25 mM ammonium (B1175870) acetate (B1210297) solution (5:95, v/v) employed both DAD (at 240 or 255 nm) and ECD (at +400 mV) for the quantification of p-Phenylenediamine and its metabolites. nih.gov The use of mass spectrometry (MS) as a detector (LC-MS/MS) provides even greater specificity and lower detection limits. up.ac.za

Interactive Table: HPLC Methods for p-Phenylenediamine Analysis

| Stationary Phase | Mobile Phase | Flow Rate (ml/min) | Detector | Retention Time (min) | Source |

|---|---|---|---|---|---|

| Phenomenex C18 (100 x 4.6 mm, 5µm) | Methanol:Water (70:30) | 0.55 | UV (242 nm) | 2.088 | ijpsr.com |

| Primesep 100 (150 x 4.6 mm, 5µm) | Acetonitrile:Water (40:60) with 0.1% H₂SO₄ | 1.0 | UV (200 nm) | Not Specified | sielc.com |

| Primesep 100 (150 x 4.6 mm, 5µm) | Acetonitrile:Water (30:70) with 0.2% H₂SO₄ | 1.0 | UV (210 nm) | Not Specified | sielc.com |

| AQUA C18 | Acetonitrile:Ammonium acetate (25 mM) (5:95) | Not Specified | DAD (240/255 nm) & ECD (+400 mV) | Not Specified | nih.gov |

| C18 Silica Gel | Acetonitrile:Ammonium acetate (25 mM, pH 4.5) (10:90) | 1.0 | UV (240 nm) | Not Specified | researchgate.net |

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. However, due to the polar nature and low volatility of p-Phenylenediamine, direct analysis is often challenging. scirp.org Therefore, a derivatization step is typically required to convert it into a more volatile and thermally stable compound suitable for GC analysis. scirp.orgnih.gov

Common derivatization agents include benzaldehyde, which reacts with the amino groups of p-Phenylenediamine to form a stable imine derivative. nih.gov This derivative can then be readily analyzed by GC-MS. One method describes the transformation of p-Phenylenediamine into its corresponding imine derivative, followed by analysis using a GC-MS system operating in selected ion monitoring (SIM) mode, which enhances sensitivity and selectivity. nih.gov Another approach involves derivatization with pentafluoropropionamide, with the resulting derivative being analyzed by GC-MS under various ionization conditions, including electron ionization and negative ion chemical ionization. nih.gov

The choice of carrier gas can also be a factor. While helium is traditionally used, studies have shown that hydrogen or nitrogen can serve as suitable alternatives for the GC-MS analysis of aromatic amines like p-Phenylenediamine. oup.comnih.gov The mass spectrum of the derivatized p-Phenylenediamine provides a unique fragmentation pattern that serves as a fingerprint for its unambiguous identification. The molecular ion peak is often prominent, along with characteristic fragment ions resulting from the loss of specific groups from the derivative. nih.govnih.gov

Interactive Table: GC-MS Analysis Parameters for Aromatic Amines

| Derivatization Agent | Carrier Gas | Ionization Mode | Key Findings | Source |

|---|---|---|---|---|

| Benzaldehyde | Helium | Electron Ionization (EI) - SIM | Transformation to a stable imine derivative allows for accurate quantification. | nih.gov |

| Pentafluoropropionamide | Methane (for CI) | Electron Ionization (EI), Positive/Negative Chemical Ionization (CI) | Negative ion CI with selected ion monitoring is highly suitable for quantitative analysis. | nih.gov |

| Benzenesulfonyl chloride | Not Specified | Not Specified | Allows for simultaneous determination of multiple amines after derivatization. | bohrium.com |

| Not applicable (comparison study) | Helium, Hydrogen, Nitrogen | Not Specified | Hydrogen and nitrogen can be effective alternative carrier gases to helium. | oup.comnih.gov |

Electrochemical Analytical Techniques

Electrochemical methods offer a sensitive, cost-effective, and often rapid approach for the analysis of electroactive compounds like this compound. rsc.org These techniques are based on measuring the current or potential changes resulting from the oxidation or reduction of the analyte at an electrode surface.

Cyclic Voltammetry (CV) is a versatile electrochemical technique used to study the redox behavior of p-Phenylenediamine. researchgate.net The method involves scanning the potential of an electrode linearly with time in a cyclic manner and measuring the resulting current. The resulting plot of current versus potential, known as a cyclic voltammogram, provides information about the redox potentials and the reversibility of the electron transfer reactions.

The electrochemical oxidation of p-Phenylenediamine at various electrodes, such as platinum, glassy carbon, and carbon paste, has been extensively studied. researchgate.netnih.govacs.org The oxidation is generally a two-electron, two-proton process, where p-Phenylenediamine is oxidized to p-benzoquinonediimine. researchgate.netsrce.hr The cyclic voltammogram of p-Phenylenediamine typically shows a well-defined anodic (oxidation) peak and a corresponding cathodic (reduction) peak on the reverse scan, indicating a quasi-reversible or reversible redox process. researchgate.netsrce.hr

For example, using a carbon paste electrode in a 0.1 M phosphate (B84403) buffer solution (pH 7.0), p-Phenylenediamine exhibits an anodic peak potential at +0.10 V and a cathodic peak potential at +0.03 V at a scan rate of 50 mV/s. srce.hr The peak currents are proportional to the concentration of p-Phenylenediamine, allowing for its quantification. srce.hrabechem.com The effect of pH and scan rate on the voltammetric response provides further insights into the reaction mechanism. srce.hr

Interactive Table: Cyclic Voltammetry Findings for p-Phenylenediamine

| Electrode | Medium | Anodic Peak Potential (Epa) | Cathodic Peak Potential (Epc) | Key Observation | Source |

|---|---|---|---|---|---|

| Carbon Paste Electrode | 0.1 M Phosphate Buffer (pH 7.0) | +0.10 V | +0.03 V | A well-defined, quasi-reversible redox wave was observed. | srce.hr |

| Glassy Carbon Electrode | 0.15 M Phosphate Buffer (pH 6.0) with ethanol (B145695) (80:20) | ~0.2 V (initial) | Not specified | Anodic peak current decreases during controlled-potential coulometry. | researchgate.net |

| Platinum Electrode | Acetonitrile | Not specified | Not specified | Appears as a fast and reversible one-electron exchange per molecule. | researchgate.net |

| Glassy Carbon Electrode | 50% Methanol-Water with 0.1M HClO₄ | Not specified | Not specified | Used to determine formal potentials and rate constants. | nih.gov |

Chronopotentiometry is a galvanostatic technique where a constant current is applied to the working electrode, and the potential is monitored as a function of time. pineresearch.com When the concentration of the electroactive species (p-Phenylenediamine) at the electrode surface drops to zero, there is a sharp change in potential, which is known as the transition time (τ). This transition time is related to the bulk concentration of the analyte.

This technique has been used to study the electrochemical oxidation of p-Phenylenediamine in various media. For instance, chronopotentiometry was used alongside cyclic voltammetry and rotating disk electrode voltammetry to study the oxidation of p-Phenylenediamine at platinum electrodes in acetonitrile solutions. researchgate.net These studies confirmed that the electrochemical reaction is a rapid and reversible one-electron exchange per molecule of p-Phenylenediamine. researchgate.net

The analysis of chronopotentiometric data can also provide information on diffusion coefficients and the kinetics of the electrode processes. pineresearch.comresearchgate.net By analyzing the potential-time curves under different current densities, researchers can elucidate the mechanism of the electrochemical reaction. researchgate.net

Rotating Disc Electrode Voltammetry

Rotating Disc Electrode (RDE) voltammetry is a powerful hydrodynamic technique used to investigate the kinetics and mechanisms of electrochemical reactions. wikipedia.org In this method, a disc-shaped electrode is rotated at a constant and controlled angular velocity, inducing a well-defined flow of the analyte solution towards the electrode surface. wikipedia.orgpineresearch.com This controlled convection allows for the precise determination of reaction rates that are limited by mass transport. pineresearch.comwashington.edu

For p-phenylenediamine, RDE voltammetry can be employed to study its oxidation and reduction processes. The limiting current observed in RDE voltammograms is directly proportional to the concentration of the analyte and the square root of the rotation rate, as described by the Levich equation. washington.eduresearchgate.net This relationship allows for the quantitative determination of p-phenylenediamine and the calculation of its diffusion coefficient. researchgate.netnih.gov Studies have shown that the limiting current for the oxidation of related compounds increases with the rotation speed of the electrode, and the linearity of the resulting Levich plots indicates that the process is mass-transport controlled at lower rotation rates. researchgate.net

| Parameter | Description | Reference |

| Technique | Rotating Disc Electrode (RDE) Voltammetry | wikipedia.org |

| Principle | A rotating electrode creates a defined solution flow, enabling the study of reaction kinetics under mass transport control. | wikipedia.orgpineresearch.com |

| Application to p-Phenylenediamine | Study of oxidation/reduction mechanisms and quantitative analysis. | researchgate.net |

| Key Equation | Levich Equation: Relates limiting current to analyte concentration and rotation rate. | washington.edu |

Controlled-Potential Coulometry

Controlled-potential coulometry is an electrochemical technique used for the precise quantitative analysis of a substance by measuring the total charge (in coulombs) required to completely electrolyze it at a constant electrode potential. brainkart.com This method ensures 100% current efficiency by maintaining a potential at which only the analyte of interest undergoes a redox reaction, thus avoiding interference from other species in the sample. brainkart.com

In the context of p-phenylenediamine analysis, this technique can be applied to determine its concentration with high accuracy. The electrolysis is typically carried out in a small-volume electrochemical cell with a large surface area working electrode and efficient stirring to minimize the analysis time, which usually ranges from 30 to 60 minutes. brainkart.com The choice of working electrode is crucial; a platinum gauze electrode is common, but for reductions requiring highly negative potentials, a mercury pool electrode is preferred due to the high overpotential for hydrogen evolution on its surface. brainkart.com

| Parameter | Description | Reference |

| Technique | Controlled-Potential Coulometry | brainkart.com |

| Principle | Measures the total charge required to completely and selectively electrolyze the analyte at a constant potential. | brainkart.com |

| Application to p-Phenylenediamine | High-accuracy quantitative determination. | brainkart.com |

| Instrumentation | Three-electrode potentiostat with a platinum gauze or mercury pool working electrode. | brainkart.com |

| Analysis Time | Typically 30-60 minutes. | brainkart.com |

Other Analytical Approaches

Colorimetric and Fluorescence Methods

Colorimetric and fluorescence-based methods are widely used for the detection of p-phenylenediamine due to their simplicity, high sensitivity, and often, the ability for "naked-eye" observation. rsc.org These methods typically rely on the oxidation of p-phenylenediamine or its derivatives to form colored or fluorescent products. rsc.orgnih.gov

For instance, the oxidation of o-phenylenediamine (B120857) (an isomer of p-phenylenediamine) can produce the highly fluorescent compound 2,3-diaminophenazine. nih.gov This reaction forms the basis for various sensors designed to detect metal ions and small molecules. nih.gov In one approach, the presence of certain metal ions can catalyze the oxidation of phenylenediamine derivatives, leading to a change in color or fluorescence intensity that can be correlated to the analyte's concentration. nih.govacs.org These methods have been successfully applied to determine p-phenylenediamine in various samples, including hair dyes. rsc.orgresearchgate.net

| Method | Principle | Application | Detection Limit | Reference |

| Colorimetry | Oxidation of p-phenylenediamine to form colored products. | Detection in hair dyes and biological samples. | 2 mg/kg in liver, 2 mg/L in blood/urine. | rsc.org |

| Fluorescence | Oxidation of phenylenediamine derivatives to fluorescent compounds. | Detection of metal ions and p-phenylenediamine. | As low as 0.14 nM for Hg2+ using a sensor system. | nih.govacs.org |

Inductively Coupled Plasma/Mass Spectrometry (ICP/MS) for Metal Components

While this compound is an organic compound, Inductively Coupled Plasma/Mass Spectrometry (ICP/MS) is a powerful technique for the determination of trace and ultra-trace metal components that may be present as impurities or as part of a formulation containing the compound. researchgate.net ICP/MS is known for its high sensitivity and ability to perform multi-element analysis. acs.orgresearchgate.net

In the analysis of products containing p-phenylenediamine, such as hair dyes, ICP/MS has been used to identify and quantify various metal components. researchgate.net This is crucial for quality control and to ensure the absence of toxic heavy metals. The technique involves introducing the sample into a high-temperature plasma, which atomizes and ionizes the elements. The resulting ions are then separated by a mass spectrometer based on their mass-to-charge ratio, allowing for their identification and quantification. researchgate.net

| Technique | Principle | Application | Metals Detected | Reference |

| ICP/MS | Sample is atomized and ionized in a high-temperature plasma, and ions are separated by mass. | Determination of trace metal impurities in products containing p-phenylenediamine. | Be, Na, Al, K, Ca, Sc, Ti, V, Cr, Mn, Fe, Cu, and Zr have been identified in hair dyes. | researchgate.net |

Thermal Analysis (Differential Scanning Calorimetry, Thermogravimetric Analysis)

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to study the physical and chemical properties of materials as a function of temperature.

Differential Scanning Calorimetry (DSC) measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine thermal transitions like melting point and glass transition temperature. For p-phenylenediamine, the melting point is reported to be between 139 and 141 °C. vwr.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It provides information about the thermal stability and decomposition of the material.

| Technique | Property Measured | Information Obtained | Reference |

| DSC | Heat flow into or out of a sample. | Melting point, glass transition temperature. | vwr.com |

| TGA | Change in mass with temperature. | Thermal stability, decomposition temperature. | researchgate.net |

Wide-Angle X-ray Diffraction (WAXD)

Wide-Angle X-ray Diffraction (WAXD) is a technique used to determine the crystalline structure of materials. abo.fi When a beam of X-rays is directed at a crystalline sample, the X-rays are diffracted in a pattern that is characteristic of the crystal lattice structure. abo.fi

For polymers containing p-phenylenediamine units, such as poly(p-phenylene terephthalamide), WAXD has been instrumental in elucidating the crystal and molecular structure. abo.fi Studies have used WAXD to determine the unit cell dimensions and the arrangement of the polymer chains within the crystal lattice. abo.fi For poly(p-phenylenediamine) microstructures, X-ray diffraction patterns have been used to investigate the solid-state ordering, revealing variations in crystallinity depending on the synthesis conditions. researchgate.net

| Technique | Principle | Application | Findings | Reference |

| WAXD | Diffraction of X-rays by the crystalline lattice of a material. | Determination of crystal structure and solid-state ordering. | Elucidation of the unit cell and chain packing in polymers containing p-phenylenediamine. | abo.firesearchgate.net |

Mechanistic Studies of Chemical Reactivity and Transformation

Polymerization Mechanisms

p-Phenylenediamine (B122844) can undergo polymerization through both chemical and electrochemical methods to form conductive polymers. rsc.org The oxidative polymerization of p-phenylenediamine in a hydrochloric acid solution can yield a modified poly(1,4-benzoquinonediimine-N,N′-diyl-1,4-phenylene), which is analogous to polyaniline. researchgate.net The polymerization process can be influenced by the reaction medium; for example, using glacial acetic acid is intended to avoid side reactions that might occur in more acidic environments. researchgate.net

Electropolymerization of phenylenediamine isomers, such as o-phenylenediamine (B120857), has been studied extensively. koreascience.krresearchgate.netacs.org The resulting polymer films can exhibit electrocatalytic properties. koreascience.kr For o-phenylenediamine, it is suggested that the active polymeric component has a structural unit similar to a cyclic dimer, 2,3-diaminophenazine. koreascience.kr However, p-phenylenediamine itself does not typically polymerize during cyclic voltammetric studies but instead forms low molecular weight oligomers. researchgate.net

The polymerization can also be templated. For instance, a metal-organic framework (MOF) has been used to template the self-polymerization of p-phenylenediamine, resulting in a polymer with a hollow box-assembled spherical structure. rsc.org Furthermore, composites of poly(p-phenylenediamine) with materials like montmorillonite (B579905) have been prepared through oxidative polymerization, where the monomers are intercalated within the clay gallery. nih.gov

Oxidative Polymerization Pathways

The oxidative polymerization of p-phenylenediamine (pPD) can be initiated by chemical oxidants or electrochemical methods. In a hydrochloric acid solution, the oxidative polymerization of p-phenylenediamine does not yield a polyquinoxaline polymer as previously thought, but rather a modified poly(1,4-benzoquinonediimine-N,N′-diyl-1,4-phenylene), which is analogous to the pernigraniline form of polyaniline. researchgate.net A proposed scheme for this polymerization suggests a pathway that deviates from the formation of a polyquinoxaline structure. researchgate.net When polymerization is carried out in glacial acetic acid, it is believed to proceed through a specific mechanism that avoids side reactions that can occur in more aggressive acidic environments, resulting in a polymer capped with NH2/NH2 groups. researchgate.net

The choice of oxidant and reaction medium significantly influences the polymerization process and the resulting polymer structure. Ammonium (B1175870) persulfate and potassium persulfate are commonly used oxidants. researchgate.netresearchgate.net The use of a co-catalyst like aluminum triflate in conjunction with ammonium persulfate in water has been shown to improve the polymerization yield under certain conditions. tandfonline.comresearchgate.net The solvent also plays a crucial role; for instance, higher polymerization yields for poly(p-phenylenediamine) have been reported in water compared to aqueous HCl solutions. tandfonline.com

Theoretical studies, such as those using density functional theory, have been employed to understand the effects of oxidants like potassium persulfate on the polymerization mechanism in aqueous media. researchgate.net These studies help to elucidate the intricate steps of free-radical formation, dimerization, and ammonia (B1221849) extrusion that are proposed to be part of the polymer chain elongation process. researchgate.net

Free-Radical Polymerization Initiation

The initiation of p-phenylenediamine polymerization often involves the formation of radical cations. ucla.edu In the case of oxidative polymerization, the oxidant abstracts an electron from the p-phenylenediamine monomer to form a radical cation. This initiation step is crucial as it generates the reactive species that will propagate the polymerization. For instance, during the electropolymerization of o-phenylenediamine, the oxidation of the monomer to its radical cation begins at a specific potential, which then triggers the formation of oligomers and polymers. ucla.edu

Dimerization and Polymer Chain Elongation Processes

Following initiation, the radical cations can undergo dimerization and subsequent chain elongation. The proposed mechanism often involves the coupling of two radical cations to form a dimer. This dimer can then be further oxidized to a more reactive state, allowing for the addition of more monomer units and thus elongating the polymer chain. researchgate.net

The process of chain elongation is complex and can involve several competing reactions. For instance, in the polymerization of p-phenylenediamine, dimerization and ammonia extrusion are suggested as key steps in the elongation of the polymer chain. researchgate.net The structure of the resulting polymer is dependent on the specific coupling positions (e.g., head-to-tail, head-to-head).

Ammonia Extrusion in Polymerization Adducts

A significant feature of the oxidative polymerization of p-phenylenediamine is the extrusion of ammonia. researchgate.net During the polymerization process, particularly in the chain elongation steps, ammonia can be eliminated from the polymer adducts. researchgate.net This has been experimentally verified by detecting ammonia in the filtrate of the polymerization reaction. researchgate.net For example, in one study, the amount of ammonia formed was found to be nearly equimolar to the amount of p-phenylenediamine used, suggesting that ammonia extrusion is a major pathway. researchgate.net

It is important to distinguish this from ammonia formation through the hydrolysis of quinonediimine, which is another possible side reaction. researchgate.net However, experimental evidence suggests that the primary source of ammonia is the extrusion process during polymerization. researchgate.net

Electropolymerization Film Formation and Characteristics

Electropolymerization is a powerful technique to form thin, uniform polymer films on electrode surfaces. researchgate.net For phenylenediamines, this process typically occurs in acidic aqueous media. researchgate.net The process involves applying a potential to an electrode immersed in a solution containing the monomer. The monomer is oxidized at the electrode surface, initiating polymerization and leading to the deposition of a polymer film. ucla.edu

The characteristics of the resulting film, such as its thickness, morphology, and conductivity, can be controlled by parameters like the applied potential, scan rate (in cyclic voltammetry), and the composition of the electrolyte solution. ucla.edu For example, electropolymerization of o-phenylenediamine can be performed under voltammetric or potential-pulse conditions, each leading to different film properties. ucla.edu The resulting polymer film can act as a physical barrier and can exhibit selective transport properties, making them useful in applications like sensors and protective coatings. ucla.edu These films are often studied using electrochemical impedance spectroscopy (EIS) to understand the charge transfer mechanisms at the polymer-modified electrode. researchgate.net

Formation of Polymeric Structures (e.g., Poly(p-phenylenediamine), Pernigraniline)

The oxidative polymerization of p-phenylenediamine can lead to various polymeric structures, with poly(p-phenylenediamine) (P(pPD)) being the primary product. The structure of P(pPD) is often described as being analogous to polyaniline, consisting of repeating benzenoid and quinoid units. researchgate.net

One of the well-defined oxidation states of polyaniline is pernigraniline, which is the fully oxidized form. researchgate.netrsc.org Studies have shown that the oxidative polymerization of p-phenylenediamine in hydrochloric acid solution directly yields a polymer analogous to pernigraniline. researchgate.net This polymer is characterized as a modified poly(1,4-benzoquinonediimine-N,N′-diyl-1,4-phenylene). researchgate.net The formation of pernigraniline-like structures has also been observed in chemical oxidative polymerization using other acidic media and oxidants. tandfonline.com The presence of these structures can be identified through spectroscopic techniques like UV-vis, which show characteristic absorption bands. tandfonline.com

The final structure of the polymer can be influenced by various factors, including the presence of substituents on the phenylenediamine monomer. For example, methyl groups on the aromatic ring can affect the solubility and crystallinity of the resulting polymer. tandfonline.com

Degradation and Hydrolysis Pathways

p-Phenylenediamine and its derivatives can undergo degradation and hydrolysis under various environmental conditions. These processes are important for understanding the environmental fate and potential toxicity of these compounds.

Quinoneimine compounds, which are formed from the oxidation of p-phenylenediamine, can hydrolyze in aqueous media to produce p-benzoquinone and ammonia. cir-safety.org The hydrolysis of p-phenylenediamine antioxidants is influenced by the pH of the solution and preferentially targets the aromatic secondary amine nitrogen with the highest proton affinity. nih.govacs.org The hydrolysis half-life can vary significantly, from hours to days, depending on the specific compound and conditions. nih.govacs.org Theoretical calculations support a mechanism involving proton transfer from water to the nitrogen atom, followed by nucleophilic attack of a hydroxyl group on the carbon atom of the C-N bond. nih.govacs.org

In addition to hydrolysis, p-phenylenediamine can be degraded through other pathways. It is susceptible to autoxidation, especially in the presence of light and oxygen, leading to the formation of colored oxidation products. cir-safety.org Photodegradation in sunlit surface waters is also a significant degradation route, with reported half-lives on the order of hours to days. industrialchemicals.gov.au

Advanced oxidation processes (AOPs) have been investigated for the degradation of p-phenylenediamine in water. The photo-Fenton process, which uses UV light, hydrogen peroxide, and an iron catalyst, has been shown to be effective in degrading p-phenylenediamine, with removal efficiencies depending on the initial concentration and reaction conditions. ajol.info Photocatalytic degradation using titanium dioxide (TiO2) coated microspheres is another promising method. nih.govresearchgate.net Furthermore, reactive oxygen species (ROS) generated by plant essential oils have been shown to effectively degrade p-phenylenediamine. rsc.org

It is important to note that some degradation products of p-phenylenediamine, such as the trimer adduct Bandrowski's base, may be more toxic than the parent compound. industrialchemicals.gov.ausafecosmetics.org

Abiotic Degradation Mechanisms (Oxidative, Photolytic)

p-Phenylenediamine (PPD) undergoes abiotic degradation through oxidative and photolytic pathways. industrialchemicals.gov.au In aqueous environments, PPD can experience rapid primary degradation via autoxidation. industrialchemicals.gov.au The presence of air and oxidizing agents can transform the initially white, water-soluble crystals into a complex mixture of dark-colored products. researchgate.net This oxidation process is a key factor in its environmental transformation.

Photolysis, the degradation of a compound by light, also plays a significant role in the breakdown of p-phenylenediamines. nih.gov Exposure to sunlight can accelerate the degradation of PPD in water. acs.org Studies have shown that simulated sunlight can lead to significant degradation of PPD in a relatively short period. acs.org The photolytic degradation can be influenced by various environmental factors, including the presence of dissolved organic matter (DOM) and fulvic acid (FA), which can affect the rate of photolysis through complex interactions. nih.gov The process can involve both direct photolysis and indirect photolysis mediated by reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂). nih.gov

The efficiency of degradation can be enhanced by advanced oxidation processes (AOPs) like the photo-Fenton process, which combines UV light with Fenton's reagent (Fe²⁺ and H₂O₂). researchgate.net Research has demonstrated that this method can effectively reduce the concentration of PPD in aqueous solutions. researchgate.net Similarly, photocatalytic degradation using materials like titanium dioxide (TiO₂) has also been investigated as a means to break down PPD. nih.gov

Hydrolysis of Carbon-Nitrogen Bonds in p-Phenylenediamines

Hydrolysis is a critical transformation process for p-phenylenediamines, particularly in environments where light and ozone are limited. acs.org The primary targets for hydrolysis in PPD molecules are the carbon-nitrogen (C–N) bonds. acs.org The hydrolysis half-life of PPDs can vary significantly depending on their specific chemical structure, ranging from a few hours to several days or even longer. acs.orgnih.gov For instance, some PPDs exhibit short hydrolysis half-lives of 2.2–7.4 hours, while others can persist for 81–1087 hours. acs.org This variation underscores the importance of the substituent groups attached to the phenylenediamine core in determining its environmental persistence. acs.org The process involves the cleavage of the C-N bond, with a proton from a water molecule attaching to the nitrogen atom and the remaining hydroxyl group bonding to the carbon atom. acs.org

Role of Nitrogen-Protonation and Carbon-Nucleophilic Substitution in Hydrolysis

The hydrolysis of p-phenylenediamines is a nuanced process driven by a combination of nitrogen-protonation and carbon-nucleophilic substitution. acs.orgnih.gov The reaction is primarily steered by the protonation of the nitrogen atom in the amine group, a step that can be viewed as a proton transfer from water. acs.org The rate of hydrolysis is influenced by the proton affinity of the secondary amine group; a higher proton affinity generally leads to a faster hydrolysis rate. acs.org

Formation and Fate of Degradation Products (e.g., p-benzoquinone, Bandrowski's base)

The degradation of p-phenylenediamine leads to the formation of several products, with p-benzoquinone and Bandrowski's base being notable examples. industrialchemicals.gov.au During the hair dyeing process, PPD is oxidized to para-benzoquinone diimine (p-BQDI). industrialchemicals.gov.au This highly reactive intermediate can then react with other molecules in the formulation or self-couple to form various species, including the trimeric adduct known as Bandrowski's base. industrialchemicals.gov.aueuropa.eu It is estimated that a small percentage (around 3-5%) of PPD can be transformed into Bandrowski's base. industrialchemicals.gov.au The formation of Bandrowski's base is dependent on factors such as alkaline pH conditions and the initial concentration of PPD. scialert.net

The oxidation of PPD can also lead to the formation of p-benzoquinone. industrialchemicals.gov.au These degradation products are of environmental concern due to their potential toxicity. industrialchemicals.gov.aunih.gov For example, quinone derivatives of PPDs have been detected in fine particulate matter (PM2.5) and are known to be toxic to some aquatic organisms. nih.gov The fate of these degradation products in the environment is complex; they can be further degraded or form persistent compounds by reacting with other environmental substances. industrialchemicals.gov.au

Table of Degradation Products and Intermediates:

| Name | Molecular Formula | Role |

| p-Benzoquinone | C₆H₄O₂ | Degradation Product industrialchemicals.gov.au |

| Bandrowski's base | C₁₈H₁₈N₆ | Degradation Product industrialchemicals.gov.auscialert.net |

| p-Benzoquinone diimine | C₆H₆N₂ | Reactive Intermediate industrialchemicals.gov.au |

Theoretical and Computational Chemistry Approaches

Molecular Dynamics and Simulation

Molecular dynamics (MD) simulations and other modeling techniques provide a way to study the dynamic behavior of molecules and their interactions over time.

Computational methods are increasingly used to predict the molecular properties and reactivity of chemical compounds, including p-phenylenediamine (B122844) derivatives. Machine learning models, for instance, have been developed to predict the solubility parameter and bond dissociation energy (BDE) of p-phenylenediamine antioxidants. rsc.org These models establish a relationship between the molecular structure, various descriptors, and the target properties. rsc.org

DFT calculations are also employed to predict reactivity. For example, the Fukui function index, derived from DFT, can indicate the reactivity of different atoms within a molecule towards nucleophilic attack, which is crucial in understanding hydrolysis pathways. acs.org The proton affinity of nitrogen atoms in p-phenylenediamine derivatives, another property that can be calculated, has been shown to correlate with their hydrolysis half-life. nih.govacs.org

Molecular docking studies, which are a type of molecular modeling, have been used to investigate the interaction of terpolymers containing p-phenylenediamine with biological targets, providing insights into their potential as anti-inflammatory agents. nih.gov These studies calculate the binding affinity between the molecule and a protein receptor. nih.gov

Understanding the intermolecular forces between molecules is essential for predicting their bulk properties. Molecular dynamics simulations can be used to model these interactions. For instance, in studies of polymer hydrogels, MD simulations reveal the role of interchain hydrogen bonding in the material's mechanical properties. researchgate.net

For molecules like phenylenediamines, Hirshfeld surface analysis, derived from crystallographic data and computational models, can be used to visualize and quantify intermolecular contacts. tandfonline.com This analysis helps in understanding how molecules pack in the solid state and which interactions (like H-H, H-N, and C-H contacts) are most significant for stabilizing the crystal structure. tandfonline.com While not explicitly about intermolecular potentials in a dynamic simulation, this provides a detailed picture of the static intermolecular interactions.

Simulations of Molecular Clusters and Collision Processes

Computational simulations are employed to model the behavior of molecular clusters and the dynamics of collision processes involving p-Phenylenediamine (p-PDA), particularly in the context of its polymerization. One significant area of study has been the role of initiator clusters in free-radical polymerization.

Density Functional Theory (DFT) calculations have been used to investigate the polymerization of p-PDA initiated by potassium persulfate (K₂S₂O₈). These studies model the interaction of a K₂S₂O₈ cluster with the p-PDA monomer. The simulations reveal that the persulfate cluster plays a crucial role by binding to the p-PDA molecule through noncovalent interactions. This interaction stabilizes the monomer, facilitating its conversion into a free radical, which is a key step for initiating the polymerization chain. nsf.gov This approach, which models the explicit interaction between the initiator cluster and the monomer, provides a detailed picture of the initial collision and association processes that lead to reaction. The calculations demonstrate that this cluster-assisted pathway has significantly lower energy barriers compared to initiation by dissociated free radicals alone. nsf.gov

Mechanistic Insights from Computational Studies

Computational studies have been instrumental in providing a detailed understanding of the reaction mechanisms involving p-Phenylenediamine, especially in polymerization processes. These theoretical investigations allow for the mapping of reaction pathways and the characterization of high-energy, transient species.

Elucidation of Rate-Limiting Steps in Polymerization

A central focus of computational mechanistic studies has been the identification of the rate-limiting step in the polymerization of p-PDA. For the polymerization initiated by potassium persulfate, DFT calculations have shown that the mechanism proceeds through several key stages: the conversion of p-PDA to a free radical, the attack of this radical on a neutral p-PDA molecule (dimerization), and subsequent ammonia (B1221849) extrusion to elongate the polymer chain. nih.govresearchgate.net

The computational analysis has identified the dimerization step as the rate-limiting stage of the polymerization. nsf.govnih.gov The energy barrier for this step, however, is highly dependent on the specific initiating species. When the polymerization is initiated by a sulfate free-radical (SO₄⁻•), the energy barrier is calculated to be quite high. In contrast, initiation assisted by a persulfate anion (S₂O₈²⁻) or a potassium persulfate cluster (K₂S₂O₈) significantly lowers this barrier, thereby accelerating the reaction. nsf.govnih.gov

| Initiating Species | Rate-Limiting Step | Calculated Energy Barrier (kcal/mol) |

|---|---|---|

| Sulfate Free-Radical (SFR) | Dimerization | 29.2 |

| Persulfate Anion (PA) | Dimerization | 12.7 |

| Potassium Persulfate Cluster (PP) | Dimerization | 11.6 |

Analysis of Energy Barriers and Transition States

Computational chemistry allows for the precise calculation of energy barriers (activation energies) and the geometric characterization of transition states (TS). In the context of K₂S₂O₈-assisted p-PDA polymerization, DFT calculations using the B3LYP-D3 functional have been performed to map out the potential energy surface of the reaction. nsf.govnih.gov

These studies have successfully located the transition states for the key steps of the polymerization cycle. For the polymerization supported by the potassium persulfate cluster, the calculations reveal very shallow energy barriers. The transition state for the rate-limiting dimerization step (TS2K) was found to have a Gibbs free energy of activation (ΔG‡) of 11.6 kcal/mol. nsf.govnih.gov The subsequent step, ammonia extrusion from the dimer adduct (TS3K), proceeds through an even lower energy barrier of 6.7 kcal/mol. nsf.govnih.gov This detailed analysis of the energy landscape provides a quantitative understanding of the reaction kinetics and the facilitating role of the initiator cluster.

| Reaction Step (Potassium Persulfate Cluster Pathway) | Transition State | Gibbs Free Energy of Activation (ΔG‡) (kcal/mol) |

|---|---|---|

| Dimerization | TS2K | 11.6 |

| Ammonia Extrusion | TS3K | 6.7 |

Confirmation of Product Structures

Theoretical calculations are also used to confirm the structures of reaction products. In the electrochemical polymerization of p-PDA, quantum-chemical calculations using the Self-Consistent Field method at the Hartree–Fock level of theory were performed to validate the proposed reaction mechanism. researchgate.netabct.fr This mechanism involves the initial oxidation of p-PDA to a cation radical, followed by the cleavage of a C-N bond to form a carbocation, which then attacks another p-PDA molecule. abct.fr The calculations of the energies of the intermediates involved in this pathway supported the formation of a poly(p-phenylenediamine), or polyPPD, film on the electrode surface. researchgate.netabct.fr

Furthermore, computational studies of the persulfate-initiated polymerization have confirmed the sequence of steps required for polymer chain elongation. The mechanism, calculated using DFT, includes the conversion of p-PDA to a free-radical, the dimerization step, ammonia extrusion from the dimer adduct, and the subsequent conversion of this dimer into a free radical, completing the polymerization cycle. nih.gov This detailed mechanistic confirmation validates the structure of the elongating polymer chain.

Applications in Advanced Materials and Chemical Technologies

Role in Polymer Science and Engineering

In the realm of polymer science, p-phenylenediamine (B122844) hydrochloride is instrumental in creating polymers with high-performance characteristics, including superior strength, thermal stability, and electrical conductivity.

p-Phenylenediamine (PPD) is a fundamental monomer in the production of aramid fibers, such as Kevlar® and Twaron®. mdpi.com These materials are renowned for their exceptional strength-to-weight ratio, high toughness, and thermal stability. mdpi.comresearchgate.net The synthesis of these high-performance polymers involves the polycondensation of p-phenylenediamine with terephthaloyl chloride. mdpi.com The rigid, linear structure of the resulting poly(p-phenylene terephthalamide) (PPTA) chains, coupled with strong intermolecular hydrogen bonding, is responsible for the remarkable mechanical properties of these fibers. ias.ac.in The chains are highly oriented, leading to a unique combination of properties that make them suitable for demanding applications in aerospace, military equipment, and personal armor. mdpi.comias.ac.in

The development of these fibers marked a significant advancement in materials science, moving from the initial use of poly(p-benzamide) to the more robust poly(p-phenylene terephthalamide). mdpi.com The polymerization process is typically carried out at low temperatures in a solvent system, which has evolved from hexamethylphosphoramide (B148902) (HMPA) to a more practical N-methyl-2-pyrrolidone (NMP)/CaCl₂ system. mdpi.com

p-Phenylenediamine is a key precursor in the synthesis of conductive polymers. These polymers possess a conjugated π-electron system, which is a structural requirement for electrical conductivity. ijres.org The polymerization of p-phenylenediamine can be achieved through chemical or electrochemical oxidation to form poly(p-phenylenediamine) (PpPD). ias.ac.in

The synthesis of PpPD often involves using an oxidant like ammonium (B1175870) persulfate or potassium persulfate. ias.ac.intandfonline.commdpi.com The resulting polymers exhibit variable conductivity, which can be enhanced through a process called doping. ijres.orgresearchgate.net For instance, doping with acids like HCl or HClO₄ has been shown to increase the d.c. conductivity of the polymer. ijres.org The properties of the synthesized PpPD, including yield and solubility, are highly dependent on the polymerization conditions such as the solvent and the oxidant used. tandfonline.comresearchgate.net Researchers have explored various synthetic routes to improve the properties of these polymers, such as using co-catalysts like aluminium triflate to enhance polymerization yield. tandfonline.comresearchgate.net

| Oxidant | Solvent/Medium | Dopant | Key Finding | Reference |

|---|---|---|---|---|

| Glyoxal | DMF, Methanol (B129727), Toluene, m-cresol | HCl, HClO₄, I₂ | Conductivity increased upon doping. Polymer stable up to ~400°C. | ijres.org |

| Ammonium Persulfate & Aluminium Triflate | Water, Aqueous HCl | - | Polymerization yield and solubility depend on reaction conditions. | tandfonline.com |

| Potassium Persulfate | Acidic Medium | - | Synthesized nano-sized conductive poly-para-phenylenediamine. | researchgate.net |

To further enhance the properties of poly(p-phenylenediamine), it is often incorporated into composite materials. These composites combine the advantages of the polymer with those of an inorganic filler, leading to materials with superior electrical, mechanical, and thermal properties. nih.gov